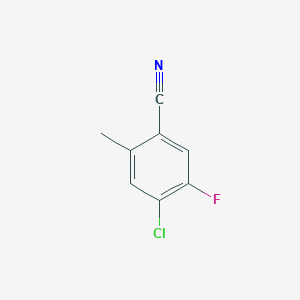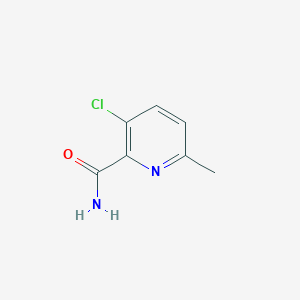
3-Chloro-6-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methylpicolinamide is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of picolinamide, where the chlorine atom is substituted at the third position and a methyl group at the sixth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpicolinamide typically involves the chlorination of 6-methylpicolinamide. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to meet the quality standards required for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-methylpicolinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-methylpicolinamide: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-(3-Fluorophenoxy)-N-methylpicolinamide:
Uniqueness
3-Chloro-6-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
3-chloro-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-3-5(8)6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) |
Clave InChI |
XBSLAWGEXDUNTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


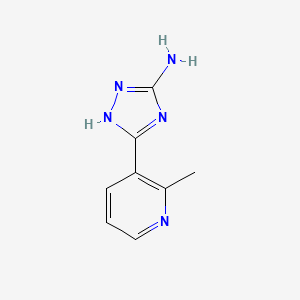
![tert-Butyl benzo[b]thiophen-4-ylcarbamate](/img/structure/B13662966.png)
![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)
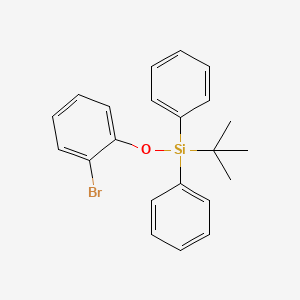
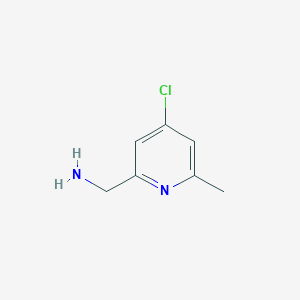
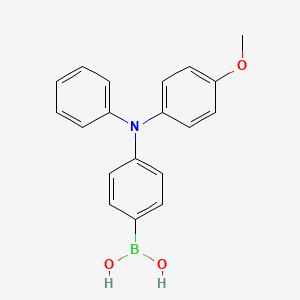

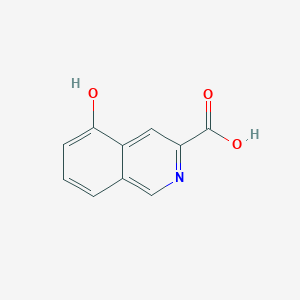
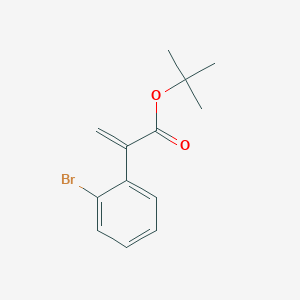
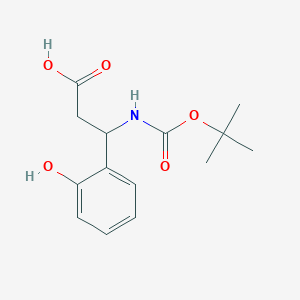
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
